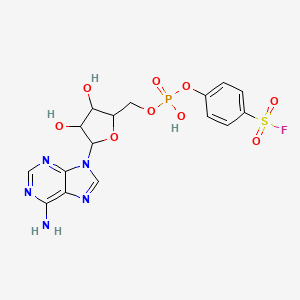![molecular formula C11H21NO5 B12068272 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound features a tert-butoxycarbonyl (Boc) group attached to the amino group, which serves as a protective group during peptide synthesis.
- Boc-amino acids are widely used in organic synthesis, particularly in peptide chemistry, due to their stability and ease of manipulation.
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid: , belongs to the family of protected amino acids.
Vorbereitungsmethoden
- Boc-amino acids can be synthesized through neutralization reactions between the 1-ethyl-3-methylimidazolium cation ([emim]) and commercially available Boc-protected amino acids.
- The resulting Boc-protected amino acid ionic liquids (Boc-AAILs) serve as starting materials for dipeptide synthesis using common coupling reagents .
- Industrial production methods involve large-scale synthesis of Boc-amino acids, often using automated solid-phase peptide synthesizers.
Analyse Chemischer Reaktionen
- Boc-amino acids undergo various reactions, including amide formation, esterification, and deprotection.
- Common reagents include coupling agents (e.g., N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide) for efficient amide bond formation.
- Major products include dipeptides formed during peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-amino acids are essential building blocks for peptide synthesis, enabling the creation of custom peptides for drug development, proteomics, and bioconjugation.
Biology: Boc-amino acids facilitate the study of protein structure and function by allowing controlled peptide assembly.
Medicine: Boc-protected peptides serve as drug candidates, targeting specific receptors or enzymes.
Industry: Boc-amino acids find applications in the production of pharmaceuticals, cosmetics, and agrochemicals.
Wirkmechanismus
- Boc-amino acids themselves do not exert specific effects; rather, their role lies in peptide synthesis.
- The mechanism involves stepwise coupling of Boc-protected amino acids to form longer peptides, followed by deprotection to reveal the native amino acid sequence.
- Molecular targets include receptors, enzymes, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
- Boc-amino acids are unique due to their stability, compatibility with solid-phase peptide synthesis, and ease of deprotection.
- Similar compounds include Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids, which use a different protective group but serve a similar purpose.
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-6(2)7(8(13)9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15) |
InChI-Schlüssel |
COFHICKJCPSJGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)

![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)


![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)







